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molecular formula C15H15N B8459290 Styrene 2-vinylpyridine

Styrene 2-vinylpyridine

Cat. No. B8459290
M. Wt: 209.29 g/mol
InChI Key: USDNTLSSMWDFHG-UHFFFAOYSA-N
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Patent
US07160949B2

Procedure details

20 g of the copolymer of EPT-B was placed in a sealed flask and was suspended by the addition of 8.9 g of dried styrene (St), 0.9 g of dried vinylpyridine (referred to as VPy) and 80 ml of THF. 1.1 ml of dried oxygen was blown through to initiate the reaction, followed by stirring at room temperature for 30 hr. 100 ml of methanol was added to terminate the reaction. The precipitated polymer was extracted with acetone and heptane by the Soxhelt extractor in a nitrogen atmosphere over a period of 24 hr to obtain an insoluble diblock copolymer of EPT-O-(styrene/vinylpyridine copolymer) (referred to as EPT-O-P(St/VPy)).
[Compound]
Name
copolymer
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=[CH2:10].C1COCC1.O=O>CO>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=[CH2:10] |f:5.6|

Inputs

Step One
Name
copolymer
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0.9 g
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The precipitated polymer was extracted with acetone and heptane by the Soxhelt extractor in a nitrogen atmosphere over a period of 24 hr
Duration
24 h

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(=C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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